(2,6-dibromo-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-{2,6-DIBROMO-4-[(3-ISOPROPYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes bromine atoms, a thiazolidinone ring, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,6-DIBROMO-4-[(3-ISOPROPYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting with the bromination of phenol to obtain 2,6-dibromo-4-hydroxyphenol . This intermediate is then reacted with 3-isopropyl-2,4-dioxo-1,3-thiazolidine-5-carbaldehyde under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2,6-DIBROMO-4-[(3-ISOPROPYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{2,6-DIBROMO-4-[(3-ISOPROPYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}ACETIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2,6-DIBROMO-4-[(3-ISOPROPYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and thiazolidinone ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-isopropyl-3-methylphenol: Shares structural similarities but lacks the thiazolidinone ring.
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Contains bromine atoms and an isopropyl group but has a different core structure.
Uniqueness
2-{2,6-DIBROMO-4-[(3-ISOPROPYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}ACETIC ACID is unique due to its combination of bromine atoms, a thiazolidinone ring, and a phenoxyacetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C15H13Br2NO5S |
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Molecular Weight |
479.1 g/mol |
IUPAC Name |
2-[2,6-dibromo-4-[(E)-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H13Br2NO5S/c1-7(2)18-14(21)11(24-15(18)22)5-8-3-9(16)13(10(17)4-8)23-6-12(19)20/h3-5,7H,6H2,1-2H3,(H,19,20)/b11-5+ |
InChI Key |
UNJORIFKJZOSAA-VZUCSPMQSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)Br)/SC1=O |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Br)SC1=O |
Origin of Product |
United States |
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